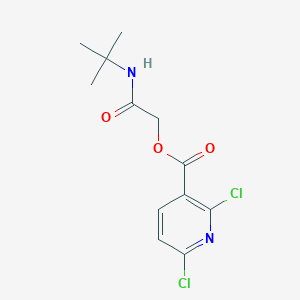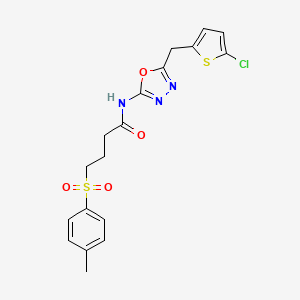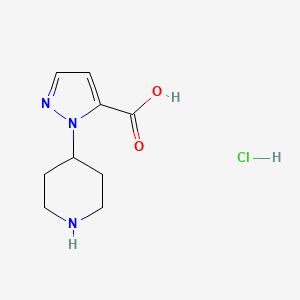![molecular formula C23H23N5O4 B2466483 N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895023-12-8](/img/structure/B2466483.png)
N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen
Translocator Protein (TSPO) Ligands and Neuroinflammation Imaging
One significant area of research involves the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. Studies have synthesized fluoroalkyl- and fluoroalkynyl- analogues, displaying subnanomolar affinity for TSPO. These compounds, notably including fluorine-18 labeled derivatives, have shown potential as in vivo PET-radiotracers for imaging neuroinflammation, demonstrating significant brain uptake and local accumulation in neuroinflammatory models (Damont et al., 2015).
Radiosynthesis for PET Imaging
Another application is the development and radiosynthesis of selective radioligands for imaging TSPO with positron emission tomography (PET). DPA-714, a compound within this chemical class, designed with a fluorine atom for fluorine-18 labeling, has been utilized in vivo imaging studies. The synthesis process, fully automated on a robotic system, yields high purity and specific radioactivity compounds. This advancement supports the application of PET imaging in studying neuroinflammatory conditions (Dollé et al., 2008).
Antimicrobial Activity
Research into heterocycles incorporating antipyrine moieties has led to the synthesis of compounds with potential antimicrobial properties. Utilizing key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, these studies have generated new coumarins, pyridines, pyrroles, and other heterocycles. The synthesized compounds were evaluated for antimicrobial activity, contributing to the search for novel antimicrobial agents (Bondock et al., 2008).
Synthesis of Novel Isoxazolines and Isoxazoles
The exploration of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has yielded new isoxazolines and isoxazoles. This research demonstrates the compound's versatility as a precursor for generating diverse heterocyclic compounds with potential biological activity. The synthesis process highlights the compound's utility in creating novel molecular structures for further biological evaluation (Rahmouni et al., 2014).
Insecticidal and Antibacterial Potential
Further research into pyrimidine-linked pyrazole heterocyclics has investigated their insecticidal and antibacterial potential. Synthesized via microwave irradiative cyclocondensation, these compounds have been evaluated against selected microorganisms and insects, showcasing the potential for developing new agents in pest control and antimicrobial therapy (Deohate & Palaspagar, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures.
Zukünftige Richtungen
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals safely and with proper precautions.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-6-5-7-19(15(14)2)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-18-10-16(31-3)8-9-20(18)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXOYGDPDGLPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)

![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)

amine](/img/structure/B2466409.png)
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)



![3-amino-N-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2466422.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)